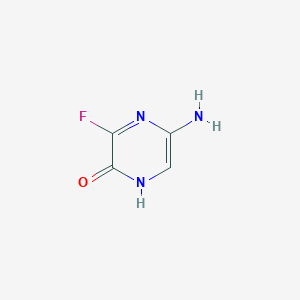

5-amino-3-fluoropyrazin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-fluoro-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3O/c5-3-4(9)7-1-2(6)8-3/h1H,(H2,6,8)(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHCLYUBRFJROJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Contextual Significance of Pyrazinone Heterocycles in Synthetic Chemistry

Pyrazinones, specifically 2(1H)-pyrazinones, are heterocyclic compounds that have demonstrated considerable importance in various scientific domains. rsc.org Their structural motif is a core component in a range of naturally occurring substances and serves as a crucial building block in the design and synthesis of new molecules with potential pharmacological activities. rsc.orgnih.gov The pyrazinone scaffold is recognized for its versatile reactivity, making it a valuable platform for developing novel synthetic methodologies and for its role in medicinal chemistry and drug discovery programs. mdpi.comnih.gov

The synthesis of pyrazinones can be achieved through various strategies, with one of the most prominent methods involving the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.org This approach, along with others, has enabled the creation of a diverse library of pyrazinone derivatives. The inherent chemical properties of the pyrazinone ring system have also been exploited in C–H functionalization reactions, further expanding the accessible chemical space and allowing for the synthesis of more complex, π-extended heterocycles. acs.org

The Rationale for Research on Fluorinated Pyrazinone Scaffolds

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. nih.gov Fluorination can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govresearchgate.net In the context of pyrazinone chemistry, the incorporation of a fluorine atom is a logical step towards creating novel scaffolds with potentially enhanced or unique activities.

Fluorinated heterocycles, including pyrazoles and pyrimidines, have shown significant promise in various applications, from pharmaceuticals to agrochemicals. nih.govresearchgate.netnih.gov The rationale for investigating fluorinated pyrazinones, therefore, stems from the proven success of this approach in other heterocyclic systems. The electron-withdrawing nature of fluorine can significantly alter the electronic properties of the pyrazinone ring, influencing its reactivity and potential interactions with biological macromolecules.

Specific Focus on 5 Amino 3 Fluoropyrazin 2 1h One: Research Challenges and Opportunities

The specific compound, 5-amino-3-fluoropyrazin-2(1H)-one, presents a unique set of research challenges and opportunities. The synthesis of this molecule requires careful consideration of the regioselectivity of fluorination and amination on the pyrazinone core. The presence of both an amino group and a fluorine atom on the heterocyclic ring creates a unique electronic environment that can be both a challenge to control synthetically and an opportunity to explore novel chemical transformations.

The primary research opportunity lies in the potential of this compound to serve as a key intermediate for the synthesis of more complex and biologically active molecules. The amino group provides a handle for further functionalization, allowing for the attachment of various substituents to explore structure-activity relationships.

Overview of Research Areas Covered in the Study of 5 Amino 3 Fluoropyrazin 2 1h One

Strategic Retrosynthesis of the this compound Core

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing chemists to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For a molecule like this compound, a primary disconnection strategy would involve breaking the pyrazinone ring. A logical disconnection would be at the C-N and C-C bonds that form the heterocyclic core. This approach simplifies the complex pyrazinone into more manageable acyclic or simpler cyclic precursors.

One common retrosynthetic approach for pyrazinones involves disconnecting the ring to reveal a diamine and a dicarbonyl compound or their synthetic equivalents. For this compound, this could conceptually lead back to a fluorinated α-ketoester and an aminonitrile or a related precursor. The presence of the fluorine atom suggests that a key consideration in the retrosynthesis would be the strategic introduction of this halogen, either at an early stage on a simple precursor or later in the synthesis on a more complex intermediate. nih.gov

Another powerful retrosynthetic strategy involves functional group interconversion. youtube.com For instance, the amino group could be derived from a nitro group, which is a common precursor in aromatic and heteroaromatic chemistry. The pyrazinone ring itself might be formed through a condensation reaction followed by cyclization.

Development and Optimization of Classical Synthetic Routes

Classical synthetic routes to substituted pyrazinones often rely on multi-step linear or convergent approaches. These methods have been refined over time to improve yields and provide access to a variety of analogs.

Multi-step Linear and Convergent Approaches

Linear syntheses involve a sequential series of reactions where each step builds upon the previous one. A hypothetical linear synthesis of this compound might start with a simple fluorinated building block, such as a fluorinated acetate (B1210297) derivative. This would then be elaborated through a series of steps to introduce the necessary amino and carbonyl functionalities before the final cyclization to form the pyrazinone ring.

Role of Key Intermediates and Precursors

The synthesis of substituted pyrazinones and related nitrogen-containing heterocycles often relies on a set of common and crucial intermediates. For the synthesis of this compound, key precursors would likely include:

Fluorinated Carbonyl Compounds: Derivatives such as ethyl fluoroacetate (B1212596) or fluoroacetyl chloride could serve as the source of the fluorine atom and the adjacent carbonyl group.

Aminonitriles or Aminoamides: These compounds provide the nitrogen and amino functionalities required for the pyrazinone ring. For example, aminoacetonitrile (B1212223) or a protected version thereof could be a key building block.

β-Ketonitriles: These are versatile intermediates in the synthesis of various nitrogen-containing heterocycles, including pyrazoles and pyrimidines. nih.gov A fluorinated β-ketonitrile could be a strategic precursor that undergoes cyclization with a suitable nitrogen source.

Malononitrile Derivatives: Malononitrile and its derivatives are common starting materials for the synthesis of aminopyrazoles and other heterocyclic systems. jocpr.comresearchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of developing any synthetic route. This involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst to maximize the yield and purity of the desired product. For the synthesis of this compound, key optimization steps would likely include:

Cyclization Conditions: The final ring-closing step is often a critical point for optimization. This can involve screening different bases or acids to promote the cyclization and dehydration, as well as optimizing the temperature and reaction time to minimize side reactions.

Purification Methods: Efficient purification techniques, such as crystallization or chromatography, are essential for obtaining the final product in high purity.

Table 1: Representative Reaction Conditions and Yields for Analogue Syntheses

| Reaction Step | Reagents and Conditions | Yield | Reference |

| Nitrification of 2-aminopyridine | HNO₃/H₂SO₄, 45°C, 2 h | 41% | researchgate.net |

| Reduction of nitro group | Fe/HCl, reflux, 1 h | 90% | researchgate.net |

| Diazotization/Fluorination (Schiemann) | 1. NaNO₂/HBF₄, -5-0°C, 2h; 2. Heat, 130°C, 0.5h | 81.4% (diazotization) | researchgate.net |

| Palladium-catalyzed Amination | 2-bromo-5-fluoropyridine, amine, Pd catalyst, 100°C, 24h | 73-78% | rsc.org |

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods in organic chemistry. This includes the use of catalysis to minimize waste and improve reaction efficiency.

Catalytic Fluorination Strategies

The introduction of fluorine into organic molecules is of great interest in medicinal chemistry due to the unique properties that fluorine can impart. Catalytic fluorination methods offer a more sustainable and often more selective alternative to traditional stoichiometric fluorinating agents.

One modern approach involves the use of transition metal catalysts, such as copper, to facilitate direct C-H fluorination. nih.gov This strategy avoids the need for pre-functionalized starting materials, thereby shortening the synthetic sequence. A coordinating, copper-catalyzed direct α-C(sp³)-H fluorination has been developed for the synthesis of quaternary α-fluorinated α-amino acid derivatives. nih.gov While not directly applied to this compound in the reviewed literature, this methodology represents a promising avenue for future synthetic efforts toward this and related fluorinated heterocycles. The proposed mechanism involves a Cu(II) catalytic single-electron transfer (SET) oxidative addition. nih.gov

Another advanced strategy is the use of electrophilic fluorinating reagents in combination with a catalyst or a specific reaction medium to achieve regioselective fluorination. The synthesis of a fluorinated analog of 5-aminolevulinic acid employed Selectfluor for electrophilic fluorination of a β-keto ester intermediate. nih.gov This type of strategy could potentially be adapted for the synthesis of this compound, where a suitable pyrazinone precursor is fluorinated in a late-stage transformation.

Table 2: Modern Catalytic Fluorination Approaches

| Catalytic System | Substrate Type | Fluorinating Agent | Key Features | Reference |

| Cu(II) | α-Amino acid derivatives | N-Fluorobenzenesulfonimide (NFSI) | Direct C(sp³)-H fluorination, SET mechanism | nih.gov |

| - | β-Keto ester | Selectfluor | Electrophilic fluorination | nih.gov |

Flow Chemistry and Continuous Processing for this compound Synthesis

The application of flow chemistry offers a modern approach to the synthesis of pyrazole (B372694) derivatives, including those structurally related to this compound. This technology presents several advantages over traditional batch processing.

Continuous flow methodologies have been successfully employed for various heterocyclic syntheses, demonstrating the potential for safer and more efficient production. For instance, the Knorr cyclocondensation, a fundamental reaction for pyrazole formation, has been adapted to a continuous-flow process, yielding results comparable to batch methods but with a significantly improved workup procedure. mdpi.com In some cases, flow chemistry allows for reactions to be conducted at higher temperatures than in batch conditions, which can lead to better conversion rates. nih.gov For example, the thermal cyclization of intermediates to form pyrazolo[3,4-b]pyridin-4-ols has been achieved with high yields under flow conditions at elevated temperatures. mdpi.com

The use of polymer-supported reagents and scavengers within a flow system can eliminate the need for aqueous extractions and column chromatography, streamlining the purification process. nih.gov This "catch-and-release" methodology involves immobilizing a reagent on a solid support, which then reacts with other components in the flow stream. uc.pt

Key Advantages of Flow Chemistry in Heterocyclic Synthesis:

| Feature | Benefit |

| Enhanced Safety | Smaller reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. |

| Improved Heat and Mass Transfer | Precise temperature control and efficient mixing lead to higher yields and selectivity. |

| Increased Throughput | Continuous operation allows for the production of larger quantities in a shorter time frame. |

| Process Automation | In-line monitoring and control enable real-time optimization and data collection. yale.edu |

| Facilitated Scale-up | Scaling up production is more straightforward compared to batch processes. |

While specific examples detailing the complete flow synthesis of this compound are not extensively documented in the public domain, the successful application of this technology to analogous pyrazole and pyrazine (B50134) systems strongly suggests its feasibility and potential benefits for the production of this compound.

Atom Economy and Green Chemistry Principles in Synthesis

The synthesis of any chemical compound, including this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. sigmaaldrich.commsu.edu

Atom Economy:

A central tenet of green chemistry is atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org Reactions with high atom economy are inherently "greener" as they generate less waste. primescholars.com For instance, addition reactions, such as pericyclic reactions, are highly atom-economical because all the atoms of the starting materials are typically present in the product. nih.gov In contrast, substitution and elimination reactions often have lower atom economy due to the formation of byproducts.

The ideal chemical process would have 100% atom economy, where all reactant atoms are converted into the final product. primescholars.com While this is often difficult to achieve in complex multi-step syntheses, chemists strive to design synthetic routes that maximize atom economy by carefully selecting starting materials and reaction types. primescholars.com

The Twelve Principles of Green Chemistry:

The concept of green chemistry is encapsulated in twelve principles that provide a framework for designing safer and more sustainable chemical processes. yale.edusigmaaldrich.com These principles are highly relevant to the synthesis of this compound.

Table of Green Chemistry Principles:

| Principle | Description | Relevance to Synthesis |

| 1. Prevention | It is better to prevent waste than to treat or clean it up after it has been created. yale.edumsu.edu | Designing synthetic routes that minimize byproducts. |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comprimescholars.com | Choosing reactions that are inherently atom-efficient. |

| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. yale.edusigmaaldrich.com | Selecting less toxic reagents and solvents. |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. yale.edumsu.edu | This principle applies more to the final product's application than its synthesis. |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. yale.edusigmaaldrich.com | Utilizing solvent-free reaction conditions or green solvents like water or ethanol. researchgate.netrsc.org |

| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. yale.edu | Conducting reactions at ambient temperature and pressure whenever possible. |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. yale.edu | Sourcing starting materials from renewable biological sources. |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. yale.edu | Designing synthetic pathways that avoid protecting groups. |

| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. yale.edu | Employing catalysts to improve reaction efficiency and reduce waste. |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. yale.edu | This principle relates to the lifecycle of the final product. |

| 11. Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. yale.edu | Implementing in-line analytical techniques in flow chemistry setups. |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. yale.edu | Choosing stable reagents and reaction conditions. |

By adhering to these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Regioselectivity and Stereochemical Considerations in Synthesis

The synthesis of substituted pyrazoles like this compound often involves reactions where the regioselectivity—the specific position at which a reaction occurs—is a critical factor.

In the formation of pyrazole rings from unsymmetrical precursors, the relative nucleophilicity of different atoms can dictate the final structure of the product. dntb.gov.uakfas.org.kw For instance, in the reaction of 3(5)-aminopyrazoles with 1,3-biselectrophilic reagents, the initial attack can occur at either the exocyclic amino group or an endocyclic nitrogen atom. dntb.gov.uakfas.org.kw The outcome of such reactions can be influenced by various factors, including the basicity and steric hindrance of the reactive sites. dntb.gov.ua

The synthesis of specifically substituted pyrazoles often requires careful control of reaction conditions to achieve the desired isomer. For example, the cyclization of certain intermediates under acidic conditions might yield one regioisomer, while basic conditions could lead to a different one. nih.gov

While this compound itself is not chiral, stereochemical considerations can be important if chiral starting materials are used or if chiral centers are introduced during the synthetic sequence. In such cases, controlling the stereochemistry to obtain a single enantiomer or diastereomer is crucial.

Purification and Isolation Techniques for High-Purity this compound

Obtaining high-purity this compound is essential for its use in further applications. A variety of purification and isolation techniques are employed to remove impurities, byproducts, and unreacted starting materials.

Common purification methods include:

Crystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution.

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase. It is a versatile method for purifying both solid and liquid compounds. rsc.org

Filtration: This is a simple method for separating a solid product from a liquid reaction mixture. chemicalbook.com

Distillation: For volatile compounds, distillation can be an effective purification method. rsc.org

Extraction: This technique is used to separate a desired compound from a mixture by selectively dissolving it in a particular solvent.

The choice of purification method depends on the physical and chemical properties of this compound and the nature of the impurities present. Often, a combination of these techniques is necessary to achieve the desired level of purity. For instance, after a reaction, the crude product might be filtered, then recrystallized to obtain a high-purity solid. chemicalbook.com The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. chemicalbook.comresearchgate.net

Reactivity Profile of the Pyrazinone Ring System

The pyrazinone ring is an electron-deficient heterocyclic system due to the presence of two electronegative nitrogen atoms and an electron-withdrawing carbonyl group. This inherent electronic nature significantly influences its susceptibility to substitution reactions.

Electrophilic Substitution Reactions

The pyrazinone ring is generally deactivated towards electrophilic aromatic substitution. uoanbar.edu.iq The presence of two ring nitrogen atoms reduces the electron density of the carbon atoms, making the ring less nucleophilic and thus less reactive towards electrophiles. uoanbar.edu.iqmsu.edu This deactivation is analogous to that seen in other nitrogen-containing heterocycles like pyridine. uoanbar.edu.iq

The reaction is further disfavored as it requires an initial disruption of the aromatic system to form a high-energy carbocation intermediate, known as a benzenonium ion in benzene (B151609) chemistry. msu.edumasterorganicchemistry.com For the pyrazinone ring, this intermediate is destabilized by the electron-withdrawing character of the ring nitrogens and the carbonyl group. While the C-5 amino group is an activating, ortho-, para-directing group, its effect is often insufficient to overcome the strong deactivating nature of the rest of the system. Consequently, forcing conditions are typically required for electrophilic substitutions, such as nitration or halogenation, and such reactions may proceed in low yield or not at all. msu.edumasterorganicchemistry.com

Table 1: General Reactivity of the Pyrazinone Ring Towards Electrophiles

| Reaction Type | Reagents | Expected Reactivity |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Very low, requires harsh conditions. masterorganicchemistry.com |

| Halogenation | X₂ / Lewis Acid | Very low, ring is deactivated. msu.edu |

| Sulfonation | SO₃ / H₂SO₄ | Very low, requires harsh conditions. masterorganicchemistry.com |

Nucleophilic Substitution Reactions

In contrast to its inertness toward electrophiles, the electron-deficient pyrazinone ring is activated for nucleophilic substitution reactions. The carbon atoms, particularly those adjacent to the nitrogen atoms, bear a partial positive charge, making them susceptible to attack by nucleophiles. uoanbar.edu.iq

In the case of this compound, the fluorine atom at the C-3 position is particularly prone to displacement. Fluorine is a good leaving group in the context of nucleophilic aromatic substitution on electron-poor rings. The reaction proceeds via a Meisenheimer-type intermediate, where the aromaticity is temporarily broken by the addition of the nucleophile. The high electronegativity of the ring nitrogens and the carbonyl group helps to stabilize the negative charge of this intermediate, facilitating the reaction. A wide range of nucleophiles, such as alkoxides, amines, and thiolates, can displace the fluoride (B91410) ion to yield 3-substituted pyrazinone derivatives. This reactivity makes the C-3 position a key site for introducing structural diversity.

Transformations Involving the Amino Group (C-5 Position)

The primary amino group at the C-5 position is a versatile functional handle, readily participating in a variety of classical amine reactions.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the C-5 amino group makes it nucleophilic, allowing it to undergo acylation and alkylation.

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction converts the primary amine into a secondary amide, which can be useful for introducing a variety of substituents or as a protecting group strategy.

Alkylation: Alkylation of the C-5 amino group can be achieved using alkyl halides. osi.lv This reaction can lead to the formation of secondary and tertiary amines. However, polyalkylation can be a competing process. nih.gov Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, provides a more controlled method for mono-alkylation.

Table 2: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent Class | Product Type |

|---|---|---|

| Acylation | Acyl Halides (R-COCl) | N-Acyl-5-aminopyrazinone |

| Acylation | Acid Anhydrides ((RCO)₂O) | N-Acyl-5-aminopyrazinone |

| Alkylation | Alkyl Halides (R-X) | N-Alkyl-5-aminopyrazinone |

Diazotization and Subsequent Transformations

The primary amino group at the C-5 position can be converted into a diazonium salt (a process known as diazotization) by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures. nih.govresearchgate.net

The resulting pyrazinone-5-diazonium salt is a highly valuable synthetic intermediate. researchgate.net The diazonium group is an excellent leaving group (as dinitrogen gas) and can be replaced by a wide array of nucleophiles in what are often called Sandmeyer or Sandmeyer-type reactions. This allows for the introduction of various functional groups that are otherwise difficult to install directly onto the pyrazinone ring. researchgate.net Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo compounds. researchgate.net

Table 3: Transformations via Diazonium Salts

| Reaction Name | Reagents | Product (Functional Group at C-5) |

|---|---|---|

| Sandmeyer | CuCl / HCl | Chloro (-Cl) |

| Sandmeyer | CuBr / HBr | Bromo (-Br) |

| Sandmeyer | CuCN / KCN | Cyano (-CN) |

| Schiemann | HBF₄, then heat | Fluoro (-F) |

| Hydrolysis | H₂O, heat | Hydroxyl (-OH) |

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. pressbooks.pub The reaction is typically carried out under conditions that facilitate the removal of water, which is formed as a byproduct, thereby driving the equilibrium towards the imine product. This reaction provides a straightforward method for elaborating the structure at the C-5 position, introducing a carbon-nitrogen double bond linked to a new substituent. These imine intermediates can be stable compounds themselves or can be used in subsequent reactions, such as reduction to form secondary amines or as components in cycloaddition reactions.

Reactivity of the Fluorine Substituent (C-3 Position)

The fluorine atom at the C-3 position of the pyrazinone ring is a key handle for introducing molecular diversity. Its reactivity is primarily exploited through nucleophilic displacement and transition metal-catalyzed cross-coupling reactions.

The displacement of fluorine from aromatic and heteroaromatic rings by nucleophiles is a well-established method for forming new chemical bonds. rsc.orgrsc.org In the context of this compound, the electron-withdrawing nature of the pyrazinone ring facilitates nucleophilic aromatic substitution (SNAr) at the C-3 position. This reactivity allows for the introduction of a variety of functional groups by reacting the fluoropyrazinone with suitable nucleophiles.

Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) in a suitable solvent would yield the corresponding 3-methoxypyrazinone derivative. Similarly, treatment with thiols can introduce sulfur-based functionalities. The efficiency of these displacement reactions can be influenced by factors such as the nature of the nucleophile, solvent, and reaction temperature. In some cases, high temperatures may be required, which can lead to competing elimination reactions. ucla.edu The use of reagents like triethylamine (B128534) trihydrofluoride (Et3N·3HF) has been explored for nucleophilic fluorination of other alkyl bromides, highlighting the ongoing development of mild fluorination and substitution methods. nih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mtroyal.carhhz.net The C-F bond in this compound, while generally strong, can be activated for cross-coupling under appropriate catalytic conditions, providing access to a wide array of derivatives. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or pseudohalide, is a widely used method for forming C-C bonds. libretexts.org For the coupling of this compound, a palladium catalyst, often with specialized ligands, is employed to react with various aryl or vinyl boronic acids or their esters. researchgate.netnih.gov The reaction typically proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the C-F bond, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product. libretexts.org The choice of base, solvent, and ligand is crucial for achieving high yields, especially with less reactive fluoro compounds compared to their bromo or iodo counterparts. researchgate.netmdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Applying this to this compound allows for the introduction of alkynyl moieties at the C-3 position, which are valuable for further transformations. researchgate.net Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.orgcapes.gov.br This reaction can be applied to this compound to introduce a wide range of primary and secondary amines at the C-3 position. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has been critical to the success and broad substrate scope of this reaction, enabling the coupling of even challenging substrates under relatively mild conditions. organic-chemistry.orgnih.gov

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions at the C-3 Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst, Phosphine ligand, Base | C-N |

Cycloaddition Reactions and Heterocycle Annulation involving the Pyrazinone Scaffold

The pyrazinone ring system, with its endocyclic double bonds and heteroatoms, can participate in cycloaddition reactions, leading to the formation of novel fused heterocyclic systems. youtube.comyoutube.com The presence of the amino group and the fluorine atom can influence the regioselectivity and reactivity of these transformations.

One notable application is the use of the pyrazinone scaffold in [4+2] cycloadditions, such as the Diels-Alder reaction, where the pyrazinone can act as the diene component. Reaction with a suitable dienophile can lead to the formation of bicyclic structures, which can then undergo further transformations.

Furthermore, the amino group at the C-5 position and the adjacent carbonyl group at C-6 (after tautomerization) provide a reactive synthon for heterocycle annulation. For example, condensation with 1,2-dicarbonyl compounds or their equivalents can be used to construct fused pyrazine rings, leading to the formation of pteridine-like structures. Similarly, reaction with reagents containing a hydrazine (B178648) moiety can lead to the formation of fused pyrazole rings, such as pyrazolo[4,3-b]pyrazines. The "click chemistry" approach, specifically the Huisgen 1,3-dipolar cycloaddition, has also been explored to construct 1,2,3-triazole rings at the C-3 position of the 2(1H)-pyrazinone scaffold, demonstrating the versatility of cycloaddition strategies for derivatization. acs.org

Mechanistic Investigations of Key Reactions of this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For the transition metal-catalyzed cross-coupling reactions of this compound, the mechanisms generally follow established catalytic cycles.

In Suzuki-Miyaura coupling , the catalytic cycle typically involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-F bond of the pyrazinone to form a Pd(II) complex. This is often the rate-limiting step for less reactive C-F bonds.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the fluoride.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. libretexts.org

For Buchwald-Hartwig amination , the mechanism is similar, but instead of transmetalation with an organoboron species, the key step involves the coordination of the amine to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex then furnishes the C-N bond. rhhz.net

Mechanistic studies may involve kinetic analysis, isotopic labeling, and computational modeling to elucidate the elementary steps of the catalytic cycle. nih.gov For instance, kinetic studies can help identify the rate-determining step, while computational chemistry can provide insights into the structures and energies of intermediates and transition states. Such investigations are critical for designing more efficient catalysts and expanding the scope of these reactions to challenging substrates like fluorinated heterocycles. mit.edu

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful tool for elucidating the intricate details of molecular structure in solution. For this compound, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its proton, carbon, nitrogen, and fluorine environments, as well as their connectivities and spatial relationships.

¹H, ¹³C, ¹⁵N, and ¹⁹F NMR for Chemical Shift Analysis and Coupling Constants

The analysis of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra is fundamental to defining the chemical environment of each atom within the molecule.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic proton on the pyrazinone ring is anticipated to appear as a singlet, or a very narrow doublet due to coupling with the fluorine atom, in the aromatic region of the spectrum. The protons of the amino group (NH₂) and the lactam proton (NH) are expected to show broad singlets, the chemical shifts of which would be sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. Distinct signals are expected for each of the five carbon atoms in the pyrazinone ring. The carbonyl carbon (C=O) will resonate at a characteristic downfield chemical shift. The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF), a key indicator of their direct linkage. The other carbon atoms will also exhibit smaller two- and three-bond couplings to the fluorine atom. nih.gov

¹⁵N NMR: While less common, ¹⁵N NMR can offer insights into the electronic environment of the nitrogen atoms. Three distinct signals would be expected for the two nitrogen atoms in the pyrazinone ring and the nitrogen of the amino group. The chemical shifts would be indicative of their hybridization and involvement in resonance.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly informative for fluorinated compounds. wikipedia.org A single resonance is expected for the fluorine atom in this compound. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal will likely appear as a multiplet due to coupling with the neighboring protons, providing further structural confirmation. biophysics.orgyoutube.comyoutube.com

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H (aromatic) | 7.0 - 8.0 | d | JHF ≈ 2-5 Hz |

| ¹H (NH₂) | 5.0 - 7.0 | br s | - |

| ¹H (NH) | 9.0 - 11.0 | br s | - |

| ¹³C (C=O) | 160 - 170 | d | ²JCF ≈ 15-25 Hz |

| ¹³C (C-F) | 145 - 155 | d | ¹JCF ≈ 230-260 Hz |

| ¹³C (C-NH₂) | 140 - 150 | d | ³JCF ≈ 5-10 Hz |

| ¹³C (aromatic CH) | 110 - 120 | d | ²JCF ≈ 20-30 Hz |

| ¹³C (C-N) | 125 - 135 | d | ³JCF ≈ 3-8 Hz |

| ¹⁹F | -120 to -150 | m | JFH ≈ 2-5 Hz, JFC ≈ 230-260 Hz |

Note: These are predicted values based on related structures and are subject to experimental verification.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Insights

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals observed in the 1D spectra and for probing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this compound, it would primarily confirm the coupling between the aromatic proton and potentially the NH protons, depending on the exchange rate.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbon in the pyrazinone ring.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC would be crucial for assigning the quaternary carbons, including the carbonyl carbon and the carbon attached to the fluorine, by observing their correlations with the aromatic and NH protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This experiment could reveal through-space interactions between the amino protons and the adjacent aromatic proton, as well as between the lactam proton and other nearby protons, offering insights into the preferred conformation of the molecule.

Variable Temperature NMR for Dynamic Processes and Tautomerism

Variable temperature (VT) NMR studies can provide valuable information on dynamic processes such as tautomerism and restricted rotation. In the case of this compound, the existence of tautomers is a possibility. The pyrazinone ring can potentially exist in different tautomeric forms. By recording NMR spectra at different temperatures, it would be possible to observe changes in the chemical shifts and signal multiplicities that could indicate the presence of a dynamic equilibrium between tautomers. Furthermore, VT-NMR could also probe any restricted rotation around the C-NH₂ bond.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the functional groups present in a molecule.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the amino group (NH₂) and the lactam (NH) would appear in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong and characteristic band that is expected to appear in the range of 1650-1700 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazinone ring would be observed in the 1500-1650 cm⁻¹ region. The C-F stretching vibration will give rise to a strong absorption band, typically in the 1000-1300 cm⁻¹ range.

The positions and shapes of the N-H and C=O bands can also provide information about the extent of intermolecular hydrogen bonding in the solid state. Broadened N-H bands would suggest the presence of strong hydrogen bonding networks, a feature that significantly influences the physical properties of the compound. nih.gov

Predicted Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amino (NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Lactam (NH) | Stretching | 3200 - 3400 |

| Carbonyl (C=O) | Stretching | 1650 - 1700 |

| Pyrazinone Ring | C=C & C=N Stretching | 1500 - 1650 |

| C-F | Stretching | 1000 - 1300 |

| N-H | Bending | 1580 - 1650 |

High-Resolution Mass Spectrometry for Molecular Ion Characterization and Isotopic Abundance Studies

High-resolution mass spectrometry (HRMS) is a critical technique for determining the exact molecular weight and elemental composition of a compound. For this compound, HRMS would provide a precise mass measurement of the molecular ion, confirming its elemental formula (C₅H₄FN₃O).

The mass spectrum would also reveal characteristic fragmentation patterns that can further corroborate the proposed structure. nih.govojp.gov The presence of fluorine and multiple nitrogen atoms would lead to specific isotopic patterns in the mass spectrum, which can be analyzed to confirm the number of these atoms in the molecule. libretexts.org Common fragmentation pathways for pyrazinone derivatives often involve the loss of small neutral molecules such as CO, HCN, and N₂. researchgate.net The fragmentation of this compound would likely initiate with the loss of a carbonyl group (CO) or hydrogen cyanide (HCN) from the pyrazinone ring.

X-ray Crystallography for Solid-State Structure Elucidation

While solution-state techniques like NMR provide invaluable information, X-ray crystallography offers the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.commdpi.comresearchgate.netnih.govpeakproteins.com A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of its molecular geometry.

Furthermore, the crystal structure would reveal the details of the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. The amino group and the lactam moiety are expected to act as hydrogen bond donors, while the carbonyl oxygen and the ring nitrogen atoms can act as hydrogen bond acceptors, leading to the formation of extensive hydrogen-bonding networks. These interactions are crucial in determining the physical properties of the solid material, including its melting point and solubility.

Crystal Packing and Intermolecular Interactions

The solid-state architecture of a crystalline compound is governed by a delicate balance of intermolecular forces that dictate how individual molecules arrange themselves into a stable, repeating lattice. For this compound, the molecular structure contains several key functional groups that are expected to play a dominant role in directing its crystal packing: the pyrazinone ring, an amino group, a fluorine atom, and the N-H and C=O moieties of the lactam system.

The most significant intermolecular interaction anticipated is hydrogen bonding. The amino group (-NH₂) provides two hydrogen bond donors, while the lactam nitrogen (N-H) provides another. These can form strong hydrogen bonds with the available acceptor sites: the keto oxygen (C=O), the pyrazine ring nitrogens, and potentially the fluorine atom. It is highly probable that the crystal structure would feature robust, self-complementary hydrogen-bonded dimers, a common motif in related heterocyclic structures. Specifically, a likely and highly stable arrangement involves the formation of centrosymmetric dimers through N-H···O hydrogen bonds between the lactam groups of two molecules.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of this compound is defined by its bond lengths, bond angles, and the rotational freedom described by dihedral angles. The following tables present theoretically estimated values for these parameters, derived from computational studies on analogous pyrazinone and fluorinated heterocyclic systems. researchgate.netnih.govnih.gov

Interactive Data Table: Estimated Bond Lengths

This table outlines the predicted distances between bonded atoms in Angstroms (Å). The values are based on typical bond lengths for the given atom pairs in similar chemical environments.

| Atom 1 | Atom 2 | Bond Type | Estimated Length (Å) |

| C2 | O2 | Double (C=O) | 1.23 |

| C3 | F3 | Single (C-F) | 1.35 |

| C5 | N5 | Single (C-N) | 1.36 |

| N1 | C2 | Single (N-C) | 1.38 |

| C2 | C3 | Single (C-C) | 1.45 |

| C3 | N4 | Double (C=N) | 1.33 |

| N4 | C5 | Single (N-C) | 1.37 |

| C5 | C6 | Double (C=C) | 1.41 |

| C6 | N1 | Single (C-N) | 1.35 |

Interactive Data Table: Estimated Bond Angles

This table details the expected angles (in degrees) between three connected atoms, which dictate the molecule's local geometry.

| Atom 1 | Atom 2 | Atom 3 | Estimated Angle (°) |

| N1 | C2 | C3 | 116.0 |

| O2 | C2 | N1 | 122.5 |

| O2 | C2 | C3 | 121.5 |

| F3 | C3 | N4 | 118.0 |

| F3 | C3 | C2 | 117.5 |

| N4 | C3 | C2 | 124.5 |

| C3 | N4 | C5 | 115.0 |

| N5 | C5 | N4 | 121.0 |

| N5 | C5 | C6 | 118.5 |

| N4 | C5 | C6 | 120.5 |

| C5 | C6 | N1 | 121.0 |

| C6 | N1 | C2 | 128.0 |

Interactive Data Table: Estimated Dihedral Angles

Dihedral angles describe the rotation around a bond. For a largely planar molecule like this, the key dihedral angles define the slight deviations from planarity.

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Estimated Angle (°) |

| C6 | N1 | C2 | C3 | 2.5 |

| N1 | C2 | C3 | N4 | -3.0 |

| C2 | C3 | N4 | C5 | 1.5 |

| C3 | N4 | C5 | C6 | 1.0 |

| N4 | C5 | C6 | N1 | -1.5 |

| C5 | C6 | N1 | C2 | -0.5 |

| F3 | C3 | C2 | O2 | 178.5 |

| N5 | C5 | C6 | N1 | -179.0 |

These estimated values suggest that the pyrazinone ring is nearly planar, a feature that facilitates the previously discussed π-π stacking interactions in its crystal structure. The substituents (amino and fluoro groups) lie close to the plane of the ring, with minor deviations.

Computational and Theoretical Studies of 5 Amino 3 Fluoropyrazin 2 1h One

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental in modern chemistry for predicting the behavior of molecules. These methods are used to determine the optimal three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution and energy of electrons within the molecule (electronic structure).

Geometry Optimization and Electronic Structure Analysis

This subsection would have presented the optimized bond lengths, bond angles, and dihedral angles of 5-amino-3-fluoropyrazin-2(1H)-one as calculated by methods like DFT. Such data provides a foundational understanding of the molecule's stable conformation. Analysis of the electronic structure would reveal how electrons are distributed across the molecule, influencing its properties.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between these orbitals is an indicator of molecular stability and reactivity. This analysis for this compound remains to be performed.

Electrostatic Potential and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species. No MEP analysis for this compound has been published.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is essential for interpreting experimental data and confirming molecular structures.

Computed NMR Chemical Shifts and Coupling Constants

Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants. Comparing these computed values with experimental spectra is a standard method for structure verification. No such computational NMR data is available for this compound.

Predicted Vibrational Frequencies and Intensities

Computational analysis can also predict the vibrational frequencies that correspond to the stretches, bends, and torsions of the chemical bonds within a molecule. These theoretical frequencies are compared with experimental infrared (IR) and Raman spectra to assign the observed vibrational modes. This analysis has not been reported for the title compound.

UV-Vis Absorption Spectra Simulations

The electronic absorption properties of a molecule, which govern its color and interaction with light, can be effectively simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths in the ultraviolet-visible (UV-Vis) spectrum. researchgate.netresearchgate.netnih.govresearchgate.netmedium.comnih.govq-chem.com

For this compound, a TD-DFT calculation would typically be performed on a geometry that has been optimized at a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set. mdpi.com To mimic the effect of a solvent, a polarizable continuum model (PCM) can be incorporated into the calculation. mdpi.com The simulation yields a list of electronic transitions with their corresponding excitation energies (in nm) and oscillator strengths, the latter being a measure of the transition probability. medium.com

The primary electronic transitions in this compound are expected to be of the π → π* and n → π* type, characteristic of heteroaromatic systems with lone pairs and conjugated double bonds. The amino and fluoro substituents will influence the energies of the molecular orbitals, thereby shifting the absorption maxima compared to the parent pyrazinone. The amino group, being an electron-donating group, is likely to cause a bathochromic (red) shift, while the electron-withdrawing fluorine atom might induce a hypsochromic (blue) shift, with the final spectrum resulting from the interplay of these effects.

A hypothetical simulated UV-Vis spectrum for this compound in a solvent like methanol (B129727) is presented in Table 1.

Table 1: Simulated UV-Vis Absorption Data for this compound

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 345 | 0.08 | n → π |

| S0 → S2 | 280 | 0.45 | π → π |

| S0 → S3 | 235 | 0.21 | π → π* |

Conformational Analysis and Tautomeric Stability Studies

The presence of amino and carbonyl groups in the pyrazinone ring allows for the existence of different tautomeric forms of this compound. The most likely tautomers are the amino-oxo form, the amino-hydroxy form, and the imino-oxo form. Computational methods are instrumental in determining the relative stabilities of these tautomers and the energy barriers for their interconversion. rsc.orgresearchgate.netnih.gov

Energy Landscapes and Interconversion Barriers

The relative energies of the different tautomers can be calculated using high-level quantum chemical methods. These calculations typically reveal that the amino-oxo form is the most stable tautomer in the gas phase, a common feature for related heterocyclic systems. eurasianjournals.com The stability arises from the amide resonance within the ring.

The energy landscape connects these tautomeric minima through transition states, which represent the energy barriers for the proton transfer reactions that interconvert the tautomers. researchgate.net The height of these barriers determines the kinetic stability of each tautomer. A hypothetical energy profile for the tautomerization of this compound is shown in Table 2.

Table 2: Calculated Relative Energies and Interconversion Barriers for Tautomers of this compound

| Tautomer | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |

|---|---|---|

| Amino-oxo | 0.0 | - |

| Amino-hydroxy | +7.5 | 35.2 (from Amino-oxo) |

| Imino-oxo | +12.1 | 41.8 (from Amino-oxo) |

Solvent Effects on Tautomeric Preferences

The relative stability of tautomers can be significantly influenced by the solvent environment. nih.govmdpi.comresearchgate.netmdpi.com Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. For this compound, a polar protic solvent like water is expected to stabilize the amino-oxo and imino-oxo forms to a greater extent than the less polar amino-hydroxy form, due to the presence of N-H and C=O groups that can act as hydrogen bond donors and acceptors. nih.gov

Computational studies incorporating solvent models can quantify these effects. It is conceivable that in a highly polar solvent, the energy difference between the tautomers could decrease, potentially leading to a measurable equilibrium concentration of more than one tautomer in solution.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway, characterize the structures of intermediates and transition states, and calculate activation energies.

A plausible synthetic route to this compound could involve the cyclization of a suitably substituted acyclic precursor. researchgate.net For instance, the reaction of an α-amino amide with a fluorinated carbonyl compound could be a key step.

Reaction mechanism modeling would involve:

Identification of Reactants, Products, and Intermediates: Proposing a chemically reasonable sequence of steps.

Transition State Searching: Locating the saddle points on the potential energy surface that connect the reactants, intermediates, and products.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the found transition states indeed connect the intended minima.

Calculation of Activation Energies: Determining the energy barriers for each step of the reaction, which allows for the identification of the rate-determining step.

For example, in a hypothetical final amination step to introduce the 5-amino group, the transition state would involve the approaching amine nucleophile and the pyrazinone electrophile. The calculated activation energy for this step would provide insight into the feasibility of the reaction under different conditions.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. nih.govijournalse.orgresearchgate.netresearchgate.netrsc.org For a series of related compounds, a QSPR model can be developed to predict properties like solubility, lipophilicity, or even spectral characteristics.

To build a QSPR model for pyrazinone derivatives, a dataset of compounds with known experimental values for a particular property is required. A large number of molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure, are then calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then used to develop a mathematical equation that relates a subset of the most relevant descriptors to the property of interest.

For this compound, a QSPR model could be used to predict its properties based on the models developed for a broader class of pyrazinone derivatives. For example, a QSPR model for aqueous solubility might include descriptors such as the polar surface area (PSA), the calculated logarithm of the partition coefficient (cLogP), and the number of hydrogen bond donors and acceptors.

A hypothetical QSPR equation for predicting solubility might look like:

log(Solubility) = β₀ + β₁ (cLogP) + β₂ (PSA) + β₃ (Number of Rotatable Bonds)

By calculating the values of these descriptors for this compound, its solubility could be estimated without the need for experimental measurement. The reliability of this prediction would depend on the quality and applicability domain of the QSPR model.

Potential Non Biological Applications and Material Science Roles of 5 Amino 3 Fluoropyrazin 2 1h One

As a Versatile Building Block in Complex Organic Synthesis

The arrangement of functional groups and heteroatoms in 5-amino-3-fluoropyrazin-2(1H)-one makes it a valuable synthon, or building block, for the construction of more elaborate molecular architectures.

The aminopyrazine moiety is a well-established precursor for the synthesis of fused heterocyclic systems, which are core structures in many functional molecules. Aminopyrazoles and aminopyrazines are known to undergo condensation reactions with various bielectrophilic reagents to form a range of fused bicyclic systems, including pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines. nih.govnih.gov The reactivity of 5-aminopyrazoles, for instance, involves three primary nucleophilic sites: the amino group (5-NH2), the ring nitrogen (1-NH), and a ring carbon (4-CH), with the amino group typically being the most reactive. nih.gov

This reactivity pattern allows for the construction of complex ring systems through controlled reaction sequences. For example, 5-aminopyrazoles can react with α,β-unsaturated ketones to yield pyrazolo[3,4-b]pyridines through a sequence of Michael addition, cyclization, and dehydration. nih.gov Similarly, reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrimidines. The presence of the fluorine atom in this compound can further influence the regioselectivity of these cyclization reactions and impart unique properties to the final heterocyclic products. nih.gov The use of small, fluorinated building blocks is a key strategy in synthetic chemistry to avoid harsh fluorination steps at later stages of a synthesis. nih.gov

The synthesis of complex heterocyclic structures often relies on multi-component reactions, which offer an efficient means to build molecular complexity in a single step. One-pot transformations involving aminopyrazole precursors have been used to create elaborate structures like 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. mdpi.com This demonstrates the potential of using this compound in similar convergent synthetic strategies.

| Precursor Type | Reagent Class | Resulting Heterocyclic System | Reference(s) |

| 5-Aminopyrazole | α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridines | nih.gov |

| 5-Aminopyrazole | 1,3-Diketones | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| Fluorinated C3 Building Block | Amidines | Fluorinated Pyrimidines | nih.gov |

| 5-Aminopyrazole | Bielectrophilic Moieties | Pyrazoloazines | nih.gov |

The nitrogen atoms of the pyrazine (B50134) ring and the exocyclic amino group in this compound provide potential coordination sites for metal ions, making it an attractive candidate for ligand design. Pyrazole (B372694) and pyrazine-based ligands are extensively used in coordination chemistry to create metal complexes with diverse geometries and electronic properties. nih.govresearchgate.net Pyridine/pyrazine amide ligands, for instance, can form stable complexes with a wide range of metal ions, and their coordination properties can be tuned by modifying the substituents on the heterocyclic ring. researchgate.net

The ability of these ligands to stabilize various oxidation states of metal centers is due to their strong σ-donor properties. researchgate.net In the case of this compound, the fluorine atom's electron-withdrawing nature can modulate the electron density on the pyrazine ring and the basicity of the nitrogen atoms, thereby influencing the stability and reactivity of the resulting metal complexes.

Coordination compounds derived from pyrazole-based ligands have been investigated for their catalytic activities. researchgate.net While specific catalytic applications of this compound complexes are not yet widely reported, related structures have shown promise. For example, metal complexes of pyridine-2-carboxamide ligands have been utilized as models for metalloenzymes and as nitric oxide donors. researchgate.net The development of complexes with this compound could lead to new catalysts for various organic transformations. Fluorinated amino acids have been incorporated into catalysts for oxidation reactions, highlighting the value of fluorine in tuning catalytic performance. nih.gov

Role in Novel Material Development

The unique electronic characteristics and rigid structure of the pyrazinone core make this compound a promising component for the creation of advanced materials with tailored properties.

Pyrazine derivatives are valuable building blocks for the construction of porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). rsc.orgresearchgate.net These materials are characterized by high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.

The pyrazine ring is an electron-deficient system, and its incorporation into conjugated polymers can lead to materials with low bandgaps, a desirable property for applications in organic electronics. lifechemicals.com A number of low-bandgap π-conjugated pyrazine polymers have been developed for use in photovoltaic devices. lifechemicals.com The electronic properties of this compound, arising from the interplay between the electron-donating amino group and the electron-withdrawing fluorine and pyrazinone core, make it an intriguing precursor for such materials.

Recent research has demonstrated that heterocyclic systems incorporating pyrazole and quinoline (B57606) nuclei can exhibit attractive photovoltaic properties. researchgate.net A novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one, was synthesized and shown to have potential in optoelectronic applications. researchgate.net This suggests that pyrazinone derivatives could similarly be used to construct materials for solar cells, light-emitting diodes, and other electronic devices.

Supramolecular chemistry relies on non-covalent interactions to build complex, self-assembling systems. The hydrogen bonding capabilities of the amino and amide groups in this compound, along with potential π-π stacking interactions of the aromatic ring, make it a candidate for designing self-assembling supramolecular materials.

| Material Type | Pyrazine Derivative Role | Potential Application | Reference(s) |

| Covalent Organic Frameworks (COFs) | Pyrazine-cored linker | CO2 Adsorption, Dye Removal | rsc.org |

| Metal-Organic Frameworks (MOFs) | Pyrazine as a linker | Porous Solids, Gas Uptake | researchgate.net |

| π-Conjugated Polymers | Pyrazine-based monomer | Photovoltaic Devices, Optical Devices | lifechemicals.com |

| Optoelectronic Heterojunctions | Pyrazole-quinoline derivative | Photovoltaics, Semiconductors | researchgate.net |

Advanced Chemical Probes for Mechanistic Studies

The unique properties of the fluorine atom make fluorinated molecules powerful tools for mechanistic and diagnostic studies. The incorporation of fluorine into molecules can enhance properties such as metabolic stability and cell permeability. nih.gov

This compound is a candidate for use as an advanced chemical probe. The fluorine atom provides a sensitive handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that offers a clean spectral window and high sensitivity for studying molecular structure, dynamics, and interactions without the background noise present in ¹H NMR. Fluorinated amino acids have been used as ¹⁹F-NMR labels to probe the structure of membrane-active peptides. nih.gov

Furthermore, the pyrazine scaffold can be part of a larger fluorescent probe. The electronic properties of the fluorinated pyrazinone system can be tuned to create fluorophores that respond to changes in their local environment, such as polarity, pH, or the presence of specific analytes. nih.gov For example, fluorinated fluorophores have been developed as chemical sensors for detecting gases and ions. nih.govresearchgate.net The development of probes based on this compound could enable detailed mechanistic studies of chemical reactions or the imaging of specific molecular events in complex systems.

Analytical Methodologies for Quantitation and Purity Assessment in Research

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For a polar compound like 5-amino-3-fluoropyrazin-2(1H)-one, both high-performance liquid chromatography and gas chromatography, with appropriate derivatization, are applicable.

High-performance liquid chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be the most probable approach for this compound. The development and validation of such a method would involve a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any impurities.

Key aspects of method development would include:

Column Selection: An octadecyl silica gel (C18) column is a common starting point for the separation of polar aromatic compounds. researchgate.net

Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid solution) and an organic modifier (e.g., acetonitrile or methanol) would likely be employed to ensure the elution of compounds with a range of polarities. researchgate.net

Detection: A photodiode array (PDA) detector would be suitable for monitoring the elution and assessing the spectral purity of the peak corresponding to this compound.

Validation of the HPLC method would be performed according to established guidelines to ensure its reliability, and would typically include the assessment of parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Example Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. scispace.comresearchgate.net Due to the low volatility of this compound, derivatization would be necessary to convert it into a more volatile species suitable for GC analysis. Silylation is a common derivatization technique for compounds containing amino and hydroxyl groups.

The GC method would likely be coupled with a mass spectrometer (GC-MS) for definitive peak identification based on mass spectra. researchgate.net The separation would be achieved on a capillary column with a suitable stationary phase, such as a polyethylene glycol or a polysiloxane-based phase. mdpi.com

Table 2: Representative GC-MS Parameters for Derivatized this compound

| Parameter | Example Condition |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Ion Source Temperature | 230 °C |

| Mass Range | m/z 50-500 |

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for preliminary purity assessment. arkat-usa.orgimist.ma For the synthesis of pyrazine (B50134) derivatives, TLC can be employed to track the consumption of starting materials and the formation of the product. rsc.org

A typical TLC system for this compound would involve a silica gel plate as the stationary phase and a mixture of a polar and a non-polar organic solvent as the mobile phase. Visualization of the spots can be achieved under UV light, given the aromatic nature of the pyrazine ring.

Table 3: Example TLC System for this compound

| Parameter | Example Condition |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate (B1210297) / Hexane (e.g., 1:1 v/v) |

| Visualization | UV lamp (254 nm) |

Spectrophotometric and Spectrofluorometric Quantification Methods

UV-Visible spectrophotometry could be a straightforward method for the quantification of this compound in solution, provided it exhibits significant absorbance in the UV-Vis region and there are no interfering substances. The method would be based on Beer-Lambert's law, where the absorbance is directly proportional to the concentration of the analyte. A wavelength of maximum absorbance (λmax) would be determined by scanning a solution of the pure compound.

Spectrofluorometry could also be explored if the compound possesses native fluorescence. This technique often offers higher sensitivity and selectivity compared to spectrophotometry. The development of a spectrofluorometric method would involve determining the optimal excitation and emission wavelengths.

Electrochemical Characterization for Redox Properties

The electrochemical behavior of this compound can be investigated using techniques such as cyclic voltammetry. The pyrazinone ring system, along with the amino substituent, may exhibit redox activity. Electrochemical studies would provide insights into the oxidation and reduction potentials of the compound, which can be relevant to its chemical reactivity and potential applications.

Impurity Profiling and Degradation Product Analysis

A thorough understanding of the impurity profile of a compound is crucial for quality control. Impurities can originate from the synthesis process or from the degradation of the compound over time. A validated HPLC method, as described in section 7.1.1, would be the primary tool for impurity profiling.

Forced degradation studies, involving exposure of this compound to stress conditions such as heat, light, acid, base, and oxidation, would be conducted to identify potential degradation products. The structural elucidation of these impurities and degradation products would typically be carried out using hyphenated techniques like LC-MS/MS and high-resolution mass spectrometry (HRMS).

Conclusion and Future Research Perspectives

Summary of Key Findings on 5-Amino-3-fluoropyrazin-2(1H)-one

Research into the chemical compound this compound has illuminated its potential as a valuable heterocyclic building block. While specific experimental data on this particular molecule remains limited, analysis of related structures and general principles of organic chemistry provide a foundational understanding. The primary synthesis strategies are predicated on established methods for constructing pyrazinone rings, such as the cyclization of fluorinated carbonyl precursors with hydrazine (B178648) derivatives. Another potential route involves the direct amination of a corresponding fluorinated pyrazinone precursor. The presence of the amino group at the 5-position and the fluorine atom at the 3-position are expected to significantly influence the molecule's electronic properties and reactivity. The amino group acts as an electron-donating group, enhancing the electron density of the pyrazine (B50134) ring, while the electronegative fluorine atom has an electron-withdrawing effect. This unique electronic arrangement is anticipated to be a key determinant of its chemical behavior and potential applications.

Unresolved Questions and Future Research Directions in Synthesis and Reactivity

Despite the theoretical synthetic pathways, a significant area for future research lies in the optimization of synthetic protocols for this compound to achieve high yields and purity. A key unresolved question is the regioselectivity of its reactions, particularly how the interplay between the amino and fluoro substituents directs the outcome of electrophilic and nucleophilic substitutions.

Future synthetic research should focus on:

Developing and optimizing multi-step and one-pot synthesis methodologies. This includes exploring various starting materials and reaction conditions to establish the most efficient and scalable routes.

Investigating the reactivity of the pyrazinone ring. A detailed study of its behavior in fundamental organic reactions, such as alkylation, acylation, and cross-coupling reactions, is crucial for unlocking its potential as a synthetic intermediate.

Exploring the synthesis of derivatives. The amino group serves as a handle for further functionalization, enabling the creation of a library of derivatives with diverse properties.

The reactivity of the compound is a fertile ground for investigation. For instance, understanding the pKa values of the ring nitrogens and the amino group will be critical for predicting its behavior in different chemical environments. The influence of the fluorine atom on the reactivity of the pyrazinone system is another area that warrants detailed experimental and theoretical investigation. nih.gov

Expanding the Scope of Computational and Theoretical Investigations

Computational chemistry offers a powerful tool to complement experimental studies and to predict the properties of this compound and its derivatives. Future computational work should aim to provide a deeper understanding of its structural, electronic, and reactive characteristics.

Key areas for computational investigation include: